7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
CAS No.: 858765-12-5
Cat. No.: VC21376945
Molecular Formula: C18H16O5
Molecular Weight: 312.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858765-12-5 |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.3g/mol |
| IUPAC Name | 7-methoxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one |
| Standard InChI | InChI=1S/C18H16O5/c1-11-18(23-14-6-4-5-12(9-14)20-2)17(19)15-8-7-13(21-3)10-16(15)22-11/h4-10H,1-3H3 |
| Standard InChI Key | KKSQMHDPUUVXMV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC(=C3)OC |
| Canonical SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC(=C3)OC |
Introduction
7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential applications in various scientific fields. This compound features a chromen-4-one core structure modified by methoxy and phenoxy substituents, significantly influencing its chemical behavior and biological properties.
Synthesis
The synthesis of 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves a condensation reaction between 7-methoxychromen-4-one and 3-methoxyphenol. This reaction is often catalyzed by a suitable acid catalyst and conducted in an organic solvent such as ethanol or methanol.
Stability
The stability of 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is influenced by its substituents, which can affect its reactivity in various chemical environments.
Chemical Reactions
The compound can undergo several types of chemical reactions, depending on the reaction conditions and reagents used. Common reagents for these reactions include various organic solvents and catalysts.
Scientific Uses
7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific uses due to its potential biological activities and chemical properties. It is widely studied for its potential health benefits and applications in medicinal chemistry.
Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Expected due to flavonoid classification |
| Anti-inflammatory | Potential, similar to other flavonoids |
| Anticancer | Potential, through enzyme or receptor inhibition |
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